molecular formula C13H9N3O3S2 B2678063 N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 330189-20-3

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2678063
CAS No.: 330189-20-3
M. Wt: 319.35
InChI Key: GSTDFLLUYDIKLP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9N3O3S2 and its molecular weight is 319.35. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, closely related to N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide, have been synthesized and evaluated for their potent antitumor properties. A study highlighted a derivative showing selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another research effort synthesized benzimidazole/benzothiazole-2-carboxamides with various substituents, evaluating their antiproliferative activity in vitro and antioxidative capacity, with some compounds showing promising antiproliferative activity and significant antioxidative potency (Cindrić et al., 2019).

Supramolecular Chemistry

In the realm of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. These studies aimed to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Notably, certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration. The structural assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions was observed in these gelators (Yadav & Ballabh, 2020).

Photo-Physical Properties

Research on the photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including benzothiazole derivatives, has been conducted. These studies focused on the effects of solvent polarity on the absorption-emission properties of synthesized compounds. The findings showed that these compounds exhibit single absorption and dual emission characteristics, highlighting their potential for various applications in fluorescence-based technologies (Padalkar et al., 2011).

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-14-9-6-8(2-3-10(9)20-7)15-13(17)11-4-5-12(21-11)16(18)19/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDFLLUYDIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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